2-Ethylnaphtho[2,3-b]furan-4,9-dione
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Overview
Description
2-Ethylnaphtho[2,3-b]furan-4,9-dione is a chemical compound that belongs to the class of naphthofurandiones. This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with an ethyl group attached to the naphthalene ring. It is known for its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing naphtho[2,3-b]furan-4,9-diones, including 2-ethylnaphtho[2,3-b]furan-4,9-dione, involves a visible-light-mediated [3+2] cycloaddition reaction. This reaction is performed under environmentally friendly conditions and shows excellent regioselectivity and functional group tolerance . Another method involves palladium-catalyzed reverse hydrogenolysis, which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired naphthofurandiones .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable synthetic routes such as the palladium-catalyzed reverse hydrogenolysis. This method is advantageous due to its waste-free approach and the use of commercially available catalysts .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylnaphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine in acetic acid can be used for bromination reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Brominated naphthofurandiones.
Scientific Research Applications
2-Ethylnaphtho[2,3-b]furan-4,9-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including cancer treatment and antiviral therapies.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-ethylnaphtho[2,3-b]furan-4,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA, causing cytotoxic effects in cancer cells . The exact pathways and molecular targets are still under investigation, but its ability to induce oxidative stress and apoptosis in cells is well-documented.
Comparison with Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: The parent compound without the ethyl group.
2-Methylnaphtho[2,3-b]furan-4,9-dione: A similar compound with a methyl group instead of an ethyl group.
2-Phenylnaphtho[2,3-b]furan-4,9-dione: A compound with a phenyl group attached to the naphthalene ring.
Comparison: 2-Ethylnaphtho[2,3-b]furan-4,9-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets .
Biological Activity
2-Ethylnaphtho[2,3-b]furan-4,9-dione is a polycyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a unique fused ring structure comprising a furan moiety and two naphthalene units. Its molecular formula is C₁₃H₈O₂, characterized by two carbonyl groups located at positions 4 and 9 of the naphthoquinone framework. This structural uniqueness contributes to its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.
Cytotoxicity and Anti-Cancer Activity
Cytotoxic Effects
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown promise as an anti-cancer agent with effective activity against colorectal cancer (CRC) cell lines such as HT-29. In studies, derivatives of this compound enhanced toxicity when substituted with electron-withdrawing groups. For instance, certain analogs demonstrated IC₅₀ values as low as 1.73 μM against HT-29 cells, indicating potent activity .
Mechanism of Action
The mechanism by which this compound exerts its cytotoxic effects appears to involve interactions with cellular pathways related to proliferation and apoptosis. Interaction studies suggest that the compound may bind to proteins and nucleic acids, disrupting normal cellular functions and promoting cell death in malignant cells .
Structure-Activity Relationships (SAR)
A clear structure–activity relationship has been established for this compound. The presence of a furan or thiophene ring on the naphthoquinone scaffold has been correlated with increased anti-proliferative activity against CRC cells. Modifications that introduce electron-attracting groups at specific positions further enhance bioactivity. These findings suggest that structural changes can significantly impact the stability and uptake of the compound in cancer cells .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Palladium-Catalyzed Reverse Hydrogenolysis : This method allows for two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired compound efficiently without oxidants or hydrogen acceptors .
- Visible-Light-Mediated [3+2] Cycloaddition : This environmentally friendly approach utilizes blue LED irradiation to facilitate the reaction under mild conditions, yielding good results in terms of regioselectivity and functional group tolerance .
Case Studies
Several studies have highlighted the biological potential of this compound:
- A study evaluating various naphthoquinone derivatives found that modifications leading to tricyclic structures significantly improved cytotoxicity against CRC cells. The research emphasized that certain substitutions could enhance both stability in serum and cellular uptake .
- Another investigation focused on the anti-proliferative properties of related compounds demonstrated that specific structural modifications could lead to enhanced selectivity towards cancer cells compared to normal fibroblasts .
Properties
CAS No. |
18633-71-1 |
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Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-ethylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O3/c1-2-8-7-11-12(15)9-5-3-4-6-10(9)13(16)14(11)17-8/h3-7H,2H2,1H3 |
InChI Key |
QORFLTDEUGKOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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